Fmoc-D-cis-hyp-OH

Description

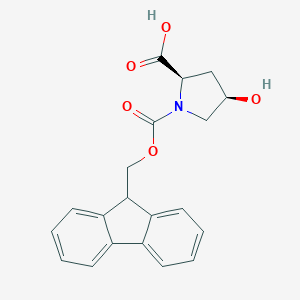

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUUPUICWUFXPM-KZULUSFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428481 |

Source

|

| Record name | (4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214852-45-6 |

Source

|

| Record name | (4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling Fmoc-D-cis-hyp-OH: A Technical Guide for Advanced Research

For Immediate Release

A comprehensive technical guide on the chemical properties, structure, and application of N-α-Fmoc-D-cis-4-hydroxyproline (Fmoc-D-cis-hyp-OH) is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of this unique amino acid derivative, crucial for the synthesis of structurally diverse peptides.

This compound is a synthetic derivative of the non-proteinogenic amino acid D-cis-4-hydroxyproline. The incorporation of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it a valuable building block in solid-phase peptide synthesis (SPPS). The cis-configuration of the hydroxyl group on the proline ring offers a distinct stereochemistry compared to the more common trans-isomer, enabling the exploration of novel peptide conformations and biological activities.

Core Chemical Properties and Structure

This compound is characterized as a white solid, with its fundamental properties rooted in its molecular structure. The presence of the bulky, hydrophobic Fmoc group alongside the hydrophilic hydroxyproline core influences its solubility and reactivity.

Chemical Structure:

-

IUPAC Name: (2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid[1][2]

-

Canonical SMILES: C1--INVALID-LINK--O[1]

The structure consists of a pyrrolidine ring characteristic of proline, with a hydroxyl group at the 4th position in a cis configuration relative to the carboxyl group at the 2nd position. The amine group is protected by the Fmoc moiety, which is stable under acidic conditions but readily removed by a base, forming the foundation of its application in Fmoc-based SPPS.[][4]

Physicochemical and Technical Data

A summary of the key quantitative and qualitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Notes |

| Molecular Formula | C₂₀H₁₉NO₅ | [1] |

| Molecular Weight | 353.37 g/mol | [1] |

| CAS Number | 214852-45-6 | [1][2] |

| Appearance | White Solid | [1] |

| Melting Point | Data not available | A specific melting point for the cis-isomer is not consistently reported in the literature. |

| Solubility | Good: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)Poor: Water | Like most Fmoc-protected amino acids, it exhibits good solubility in polar aprotic solvents used in SPPS.[5] |

| Storage Temperature | 2-8°C | [1] |

| Purity | ≥95% | [2] |

Experimental Protocols: Incorporation in Solid-Phase Peptide Synthesis

The primary application of this compound is its use as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[4] The following is a detailed methodology for the incorporation of this compound into a growing peptide chain on a solid support.

Materials:

-

This compound

-

Solid support resin (e.g., Rink Amide, Wang, or 2-chlorotrityl resin)

-

N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% piperidine in DMF

-

Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Methodology:

-

Resin Swelling: The solid support resin is swelled in DMF for at least 30 minutes in a reaction vessel to ensure optimal reaction conditions.[6]

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with a 20% piperidine solution in DMF.[7] This is typically a two-step process: an initial short treatment (1-3 minutes) followed by a longer treatment (15-20 minutes) to ensure complete deprotection. The resin is then thoroughly washed with DMF to remove all traces of piperidine.[6][8]

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent such as HATU or HBTU (2.9-5 equivalents) in DMF.[9]

-

Add a hindered base like DIPEA (6-10 equivalents) to the amino acid solution to activate the carboxylic acid.[9]

-

Immediately add the activated this compound solution to the deprotected resin.[9]

-

The coupling reaction is allowed to proceed for 1-4 hours at room temperature with agitation.[9] The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.[6]

-

-

Washing: After the coupling is complete, the resin is washed extensively with DMF, DCM, and IPA to remove excess reagents and byproducts.[8]

-

Chain Elongation: The steps of Fmoc deprotection and coupling are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is achieved by treating the resin with a cleavage cocktail, typically containing a high concentration of TFA and scavengers to prevent side reactions.[7][9] The reaction proceeds for 2-4 hours at room temperature.[9]

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage solution using cold diethyl ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

Visualizing the Workflow: Fmoc-SPPS Cycle

The following diagram illustrates the cyclical nature of the Fmoc solid-phase peptide synthesis, highlighting the key stages where this compound is incorporated.

This in-depth guide provides the essential technical information for the effective utilization of this compound in peptide synthesis. Its unique stereochemistry presents an opportunity to design and create novel peptides with potentially enhanced or altered biological properties, making it a valuable tool for researchers in the fields of medicinal chemistry and drug discovery.

References

- 1. guidechem.com [guidechem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. chempep.com [chempep.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Fmoc-D-cis-4-hydroxyproline (Fmoc-D-cis-Hyp-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Fmoc-D-cis-4-hydroxyproline (Fmoc-D-cis-Hyp-OH), a specialized amino acid derivative crucial for advanced peptide synthesis and drug discovery. This document details its physicochemical properties, its role and application in Solid-Phase Peptide Synthesis (SPPS), and the potential biological significance of incorporating the D-cis-hydroxyproline moiety into peptide structures.

Core Compound Properties

This compound is a derivative of the non-standard amino acid hydroxyproline, protected at the alpha-amino group by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group. The "D" configuration denotes the stereoisomer opposite to the naturally occurring L-amino acids, and the "cis" designation refers to the relative stereochemistry of the hydroxyl group and the carboxyl group on the pyrrolidine ring.

Data Presentation: Physicochemical and Identification Data

| Identifier | Value | Reference(s) |

| CAS Number | 214852-45-6 | [1][2] |

| Molecular Weight | 353.37 g/mol | [1][2] |

| Molecular Formula | C₂₀H₁₉NO₅ | [1] |

| Synonyms | Fmoc-cis-4-hydroxy-D-proline, (2R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | [1] |

| Appearance | White solid | [1] |

| Storage Conditions | 2-8°C | [1] |

Role in Peptide Synthesis and Drug Development

The primary application of this compound is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3][4][5][] The incorporation of non-natural amino acids like D-isomers and hydroxyproline derivatives is a key strategy in modern drug design.

-

Enhanced Proteolytic Stability: Peptides containing D-amino acids exhibit increased resistance to degradation by proteases, which are stereospecific for L-amino acids.[7][8] This enhanced stability can lead to a longer in vivo half-life, a critical attribute for peptide-based therapeutics.

-

Conformational Constraint: The rigid pyrrolidine ring of hydroxyproline restricts the conformational flexibility of the peptide backbone.[9] This can help to lock the peptide into a bioactive conformation, potentially increasing its binding affinity and specificity for a biological target.

-

Modulation of Biological Activity: The unique stereochemistry of the D-cis isomer can lead to novel interactions with biological targets, such as receptors or enzymes, potentially resulting in altered or enhanced biological activity compared to peptides containing the more common L-trans-hydroxyproline.[8]

While this compound itself is not biologically active, it is a critical precursor that enables the synthesis of peptides with unique therapeutic potential.[5] The peptides synthesized using this building block may be designed to modulate various signaling pathways, acting as enzyme inhibitors, receptor antagonists, or antimicrobial agents.[5][10]

Experimental Protocols

The following are generalized protocols relevant to the use of this compound in a research setting.

3.1. General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard cycle for incorporating an Fmoc-protected amino acid, such as this compound, into a growing peptide chain anchored to a solid support resin.

Materials:

-

Fmoc-protected amino acids (e.g., this compound)

-

SPPS Resin (e.g., Rink Amide, Wang)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Coupling Reagents: e.g., HBTU, DIC, HOBt

-

Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Methodology:

-

Resin Swelling: The resin is swollen in a suitable solvent like DMF or DCM for 30-60 minutes in a reaction vessel.[11][12]

-

Fmoc Deprotection: The Fmoc protecting group from the resin-bound peptide is removed by treating it with a 20% piperidine solution in DMF. This is typically a two-step process: a short initial treatment (1-5 minutes) followed by a longer treatment (10-20 minutes) to liberate the N-terminal amine.[3][11][13]

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.

-

Amino Acid Coupling:

-

The next Fmoc-amino acid in the sequence (e.g., this compound) is pre-activated by dissolving it in DMF with a coupling reagent (like HBTU) and a base (like DIEA).[13]

-

This activated amino acid solution is added to the resin.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature to form a new peptide bond.[14]

-

-

Washing: The resin is washed again with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Steps 2 through 5 are repeated for each subsequent amino acid until the desired peptide sequence is assembled.

-

Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with a strong acid cocktail, typically TFA-based.[12][15]

-

Product Precipitation and Isolation: The cleaved peptide is precipitated from the cleavage solution using cold diethyl ether, isolated by centrifugation, and then washed to remove scavengers.[8][12]

-

Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

3.2. General Protocol for HPLC Purification of Peptides

Materials:

-

Crude peptide dissolved in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA)

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile

-

RP-HPLC system with a C18 column

Methodology:

-

Sample Preparation: The crude peptide is dissolved in a minimal amount of a solvent compatible with the mobile phase and filtered through a 0.22 µm filter.[16]

-

Column Equilibration: The C18 column is equilibrated with the initial mobile phase conditions (e.g., 95% A, 5% B).[17]

-

Injection and Elution: The sample is injected onto the column. The peptide is eluted using a linear gradient of increasing Mobile Phase B concentration.[16]

-

Detection: The peptide elution is monitored by UV absorbance, typically at 214 nm (for the peptide backbone) and 265-280 nm (for aromatic residues or the Fmoc group if present).[16][17]

-

Fraction Collection: Fractions corresponding to the desired peptide peak are collected.

-

Purity Analysis and Recovery: The purity of the collected fractions is confirmed using analytical HPLC. Pure fractions are pooled, and the solvent is removed by lyophilization to yield the final peptide product.[17]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the application of this compound.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: Logical relationship for using this compound in drug design.

References

- 1. guidechem.com [guidechem.com]

- 2. scienceopen.com [scienceopen.com]

- 3. nbinno.com [nbinno.com]

- 4. Fmoc-Hyp-OH = 98.0 HPLC sum of enantiomers 88050-17-3 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Influence of proline and hydroxyproline as antimicrobial and anticancer peptide components on the silver(i) ion activity: structural and biological evaluation with a new theoretical and experimental SAR approach - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. chem.uci.edu [chem.uci.edu]

- 12. benchchem.com [benchchem.com]

- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 14. researchgate.net [researchgate.net]

- 15. Bot Verification [merel.si]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Fmoc-D-cis-hyp-OH in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-D-cis-4-hydroxyproline (Fmoc-D-cis-hyp-OH), a key building block in peptide synthesis. While specific quantitative solubility data for this compound is not extensively published, this document extrapolates from the well-established principles of Fmoc-amino acid chemistry to provide a qualitative assessment of its solubility in common laboratory solvents. Furthermore, a detailed experimental protocol is provided for researchers to determine precise solubility values in their own laboratory settings, a critical step for optimizing reaction conditions, ensuring efficient coupling, and improving the yield and purity of synthetic peptides.

Core Principles of Fmoc-Amino Acid Solubility

The solubility of Fmoc-protected amino acids is primarily determined by the interplay between the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the physicochemical properties of the amino acid side chain.[1][2] The Fmoc group generally imparts good solubility in a wide range of organic solvents.[1] However, the polarity of the amino acid side chain can significantly influence this behavior. In the case of this compound, the presence of a hydroxyl group on the proline ring introduces a degree of polarity that will affect its solubility profile.

Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are widely recognized for their excellent ability to dissolve Fmoc-amino acids and are standardly used in solid-phase peptide synthesis (SPPS).[1][2][3][4][5][6][7][8][9][10]

Qualitative Solubility Profile of this compound

Based on the general principles of Fmoc-amino acid solubility, the following table provides an expected qualitative solubility profile for this compound. It is important to note that these are estimations and that empirical determination is recommended for precise applications.

| Solvent | Type | Expected Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | As the most common solvent for SPPS, DMF is expected to be an excellent solvent for this compound.[1][2][5][6] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | NMP often exhibits higher solvating power than DMF for Fmoc-amino acids and is a suitable alternative.[2][5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is another powerful solvent for Fmoc-amino acids and may offer enhanced solubility in some cases.[3][6][7][9][10] |

| Dichloromethane (DCM) | Nonpolar | Low to Moderate | DCM is generally a poor solvent for Fmoc-amino acids due to their polar nature.[2][5] |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | The solubility of Fmoc-amino acids in THF is typically lower than in DMF or NMP.[1][5] |

| Acetonitrile (ACN) | Polar Aprotic | Low to Moderate | Acetonitrile is less commonly used as a primary solvent for coupling reactions due to the limited solubility of many Fmoc-amino acids.[1] |

| Water | Polar Protic | Low | The hydrophobic Fmoc group significantly limits the solubility of Fmoc-amino acids in aqueous solutions.[2] |

| PolarClean | Green Solvent | High (Expected) | Emerging "green" solvents like PolarClean have shown excellent solubility for a wide range of Fmoc-amino acids and would likely be a good solvent for this compound.[9][11] |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility data, the shake-flask method followed by HPLC quantification is the gold standard.[1] This protocol outlines the steps to determine the equilibrium solubility of this compound in a chosen solvent.

Materials:

-

This compound (CAS: 214852-45-6)[12]

-

High-purity solvents of interest (e.g., DMF, NMP, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into a series of vials.

-

To each vial, add a precise volume of the test solvent (e.g., 1.0 mL). The amount of solid should be sufficient to ensure that undissolved material remains after equilibration.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[1]

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed to pellet the undissolved solid.[2]

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve. This dilution factor must be recorded accurately.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject the standard solutions into the HPLC to generate a calibration curve by plotting peak area against concentration.

-

-

Quantitative Analysis by HPLC:

-

Inject the diluted sample of the saturated solution into the HPLC.

-

Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

-

Detect the this compound peak by UV absorbance, typically around 265 nm or 301 nm.[2]

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or mol/L).

-

Experimental Workflow and Signaling Pathways

The solubility of this compound is most critical in the context of Solid-Phase Peptide Synthesis (SPPS). Inefficient dissolution during the coupling step can lead to incomplete reactions and the formation of deletion sequences in the final peptide. The following diagram illustrates the experimental workflow for determining solubility, a crucial preliminary step for successful SPPS.

Caption: Workflow for determining the solubility of this compound.

The primary "pathway" involving this compound is the synthetic route of peptide synthesis. The diagram below illustrates a single coupling cycle in Fmoc-SPPS where the solubility of the amino acid is paramount.

Caption: General workflow of a single Fmoc-SPPS coupling cycle.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. reddit.com [reddit.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. guidechem.com [guidechem.com]

The Destabilizing Influence of Fmoc-D-cis-Hyp-OH on Collagen Triple Helix Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The collagen triple helix is a unique protein secondary structure characterized by a repeating Gly-Xaa-Yaa amino acid sequence. Its stability is highly dependent on the identity and stereochemistry of the amino acids in the Xaa and Yaa positions. The post-translationally modified imino acid (2S,4R)-4-hydroxyproline (Hyp) is a key contributor to the stability of natural collagen when located in the Yaa position.

This guide will demonstrate that the incorporation of the unnatural amino acid D-cis-4-hydroxyproline is expected to be highly destabilizing to the collagen triple helix due to two primary factors:

-

Unfavorable Stereochemistry: The cis relationship between the hydroxyl group and the carboxyl group on the pyrrolidine ring disrupts the optimal puckering and dihedral angles required for stable triple helix formation.

-

D-Amino Acid Incorporation: The presence of a D-amino acid in a triple helix composed of L-amino acids introduces significant steric clashes and disrupts the characteristic left-handed twist of the individual polypeptide chains.

The Role of Hydroxyproline Stereoisomers in Collagen Stability

The stereochemistry of the 4-hydroxyproline residue is critical for its stabilizing effect. The naturally occurring (2S,4R)-4-hydroxyproline (L-trans-Hyp) robustly stabilizes the triple helix, primarily through stereoelectronic effects that pre-organize the peptide backbone into the required polyproline II (PPII) conformation.[1][2] In contrast, other stereoisomers have been shown to be destabilizing.

Studies on peptides containing (2S,4S)-4-hydroxyproline (L-cis-Hyp) have indicated that this isomer precludes the formation of a stable triple helix.[3] Similarly, the incorporation of 3-hydroxyproline (3-Hyp) has been shown to diminish triple-helical stability compared to proline.[4][5][6]

Quantitative Analysis of Modified Collagen Mimetic Peptides

To contextualize the predicted effect of Fmoc-D-cis-Hyp-OH, the following tables summarize the melting temperatures (Tm) of various collagen mimetic peptides with different modifications. These values are typically determined by monitoring the change in circular dichroism signal at a specific wavelength (e.g., 221-225 nm) as a function of temperature.

| Peptide Sequence | Modification | Melting Temperature (Tm) in °C | Reference(s) |

| Ac-(Gly-Pro-Hyp)7-NH2 | Parent Peptide | ~53 | [3] |

| Ac-(Gly-Pro-Hyp)3-Gly-Pro-Pro-(Gly-Pro-Hyp)4-NH2 | Hyp to Pro Substitution | 41.5 | [4] |

| Ac-(Gly-Pro-Hyp)3-3-Hyp-4-Hyp-Gly-(Gly-Pro-Hyp)3-NH2 | Pro to 3-Hyp in Xaa position | 38.5 | [4] |

| Ac-(Gly-Pro-Hyp)3-Pro-3-Hyp-Gly-(Gly-Pro-Hyp)3-NH2 | Hyp to 3-Hyp in Yaa position | 28.5 | [4] |

| Ac-(Gly-Pro-Hyp)3-Gly-Ala-Pro-Hyp-(Gly-Pro-Hyp)4-Gly-Gly-NH2 | Gly to Ala Substitution | ~10 | [7] |

| Ac-(Gly-Pro-Hyp)3-Gly-Ser-Pro-Hyp-(Gly-Pro-Hyp)4-Gly-Gly-NH2 | Gly to Ser Substitution | ~10 | [7] |

| Ac-(Gly-Pro-Hyp)3-Gly-Asp-Pro-Hyp-(Gly-Pro-Hyp)4-Gly-Gly-NH2 | Gly to Asp Substitution | < 0 | [7] |

| Ac-(Gly-Pro-Hyp)3-Gly-Val-Pro-Hyp-(Gly-Pro-Hyp)4-Gly-Gly-NH2 | Gly to Val Substitution | < 0 | [7] |

Table 1: Effect of Amino Acid Substitutions on Collagen Triple Helix Stability.

| Peptide Sequence | Terminal Modification | Melting Temperature (Tm) in °C | Reference(s) |

| H-[GPO]7-OH | Uncapped | 27.8 | [8] |

| Ac-[GPO]7-NH2 | Capped | 52.8 | [8] |

| Ac-[POG]7-NH2 | Capped | 52.1 | [8] |

| Ac-[OGP]7-NH2 | Capped | 42.5 | [8] |

Table 2: Influence of Terminal Capping on the Stability of (Gly-Pro-Hyp)7 Peptides.

Experimental Protocols

The synthesis and analysis of collagen mimetic peptides containing non-standard amino acids like this compound would follow well-established methodologies.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of a host-guest peptide, for example, Ac-(Gly-Pro-Hyp)3-Gly-Xaa-Yaa-(Gly-Pro-Hyp)3-NH2 where Xaa or Yaa is D-cis-Hyp, would be performed using an automated peptide synthesizer following the Fmoc/tBu strategy.

Protocol:

-

Resin Swelling: Rink Amide MBHA resin is swollen in dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The desired Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Hyp(tBu)-OH, or this compound) is activated with a coupling reagent such as HCTU and a base like N-methylmorpholine (NMM) in DMF. The activated amino acid is then coupled to the deprotected N-terminus of the growing peptide chain. Coupling times for sterically hindered amino acids like proline and its derivatives may be extended.

-

Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) after each deprotection and coupling step.

-

Chain Elongation: Steps 2-4 are repeated for each amino acid in the sequence.

-

N-terminal Acetylation: After the final Fmoc deprotection, the N-terminus is acetylated using a solution of acetic anhydride and a base like diisopropylethylamine (DIEA) in DMF.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (e.g., tBu from Hyp) are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).

-

Purification and Characterization: The crude peptide is precipitated in cold diethyl ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Circular Dichroism (CD) Spectroscopy for Thermal Denaturation

The stability of the synthesized peptide's triple helix is assessed by monitoring its thermal denaturation using CD spectroscopy.

Protocol:

-

Sample Preparation: The purified peptide is dissolved in a suitable buffer, such as phosphate-buffered saline (PBS) or 50 mM acetic acid, to a final concentration of 0.1-0.2 mg/mL. The solution is degassed.

-

Triple Helix Formation: The peptide solution is incubated at 4°C for at least 24 hours to ensure complete triple helix formation.

-

CD Spectrum Scan: A baseline CD spectrum is recorded from 190 nm to 260 nm at 4°C to confirm the presence of the characteristic triple-helical signal (a positive peak around 225 nm and a strong negative peak around 200 nm).

-

Thermal Denaturation: The thermal melting curve is obtained by monitoring the ellipticity at 225 nm while increasing the temperature from 4°C to 80°C at a controlled rate (e.g., 0.25 °C/min or 1 °C/min).

-

Data Analysis: The melting temperature (Tm) is determined as the temperature at the midpoint of the thermal transition, which corresponds to the maximum of the first derivative of the melting curve.

Visualizations of Workflows and Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the conceptual basis for the destabilization of the collagen triple helix by this compound.

Caption: Experimental workflow for the synthesis and analysis of a collagen mimetic peptide.

Caption: Logical diagram of the factors leading to triple helix destabilization.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Collagen Mimetic Peptides: Progress Towards Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR and x-ray studies of collagen model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bif.wisc.edu [bif.wisc.edu]

- 7. Destabilization of osteogenesis imperfecta collagen-like model peptides correlates with the identity of the residue replacing glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Predicting Collagen Triple Helix Stability through Additive Effects of Terminal Residues and Caps - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Properties of Fmoc-D-cis-hyp-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Nα-(9-Fluorenylmethoxycarbonyl)-D-cis-4-hydroxyproline (Fmoc-D-cis-hyp-OH). This document details the expected spectroscopic data based on the analysis of its constituent chemical moieties and available data for similar compounds. It also includes detailed experimental protocols for acquiring and interpreting this data, aimed at facilitating its use in research and development.

Core Compound Information

This compound is a synthetic amino acid derivative widely used as a building block in solid-phase peptide synthesis (SPPS). The incorporation of the cis-4-hydroxyproline moiety can induce specific conformational constraints on peptides, influencing their structure and biological activity. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for a robust and reversible method for peptide chain elongation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 214852-45-6[1][2] |

| Molecular Formula | C₂₀H₁₉NO₅[1][2] |

| Molecular Weight | 353.4 g/mol [1] |

| Appearance | White solid[1][2] |

| Storage Temperature | 2-8°C[2] |

| Optical Rotation | [α]D²⁵ = +38 ± 2º (c=1 in DMF)[1] |

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Fmoc Aromatic Protons | 7.20 - 7.80 | m | Multiple overlapping signals from the fluorenyl group. |

| Fmoc CH | 4.20 - 4.50 | t | Triplet corresponding to the proton at the 9-position of the fluorenyl group. |

| Fmoc CH₂ | 4.10 - 4.40 | d | Doublet for the methylene protons adjacent to the carbamate oxygen. |

| Proline α-CH | 4.20 - 4.40 | t | Triplet, may overlap with Fmoc signals. |

| Proline β-CH₂ | 1.80 - 2.20 | m | Multiplet. |

| Proline γ-CH | 4.30 - 4.50 | m | Multiplet, deshielded by the hydroxyl group. |

| Proline δ-CH₂ | 3.40 - 3.70 | m | Multiplet. |

| Hydroxyl OH | Variable | br s | Broad singlet, position is solvent and concentration dependent. |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic Acid C=O | 172 - 176 |

| Carbamate C=O | 155 - 158 |

| Fmoc Aromatic Carbons | 120 - 145 |

| Fmoc CH | 47 - 49 |

| Fmoc CH₂ | 66 - 68 |

| Proline α-CH | 58 - 62 |

| Proline β-CH₂ | 38 - 42 |

| Proline γ-CH | 68 - 72 |

| Proline δ-CH₂ | 53 - 57 |

Infrared (IR) Spectroscopy

Table 4: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching (broad) |

| ~3300 | O-H (Alcohol) | Stretching |

| 3000 - 3100 | C-H (Aromatic) | Stretching |

| 2850 - 3000 | C-H (Aliphatic) | Stretching |

| ~1740 | C=O (Carbamate) | Stretching |

| ~1700 | C=O (Carboxylic Acid) | Stretching |

| 1600, 1480, 1450 | C=C (Aromatic) | Stretching |

| 1200 - 1300 | C-O (Carboxylic Acid/Alcohol) | Stretching |

| 1000 - 1100 | C-N | Stretching |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Fragmentation Pathway |

| [M+H]⁺ | 354.13 | Protonated molecular ion. |

| [M+Na]⁺ | 376.11 | Sodium adduct. |

| [M-H]⁻ | 352.12 | Deprotonated molecular ion. |

| [M-Fmoc+H]⁺ | 132.07 | Loss of the Fmoc group. |

| [Fmoc-CH₂]⁺ | 179.08 | Fragment of the Fmoc group. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate characterization.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure complete dissolution.

-

Instrument Parameters (¹H NMR) :

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR) :

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse-acquire.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol

-

Sample Preparation :

-

KBr Pellet : Mix ~1 mg of this compound with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Parameters :

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition : Record a background spectrum of the empty sample compartment (or clean ATR crystal). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation : Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent with a small amount of formic acid or ammonium hydroxide to promote ionization.

-

Instrument Parameters (Electrospray Ionization - ESI) :

-

Ionization Mode: Positive and/or negative ion mode.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Flow: Adjust for a stable spray.

-

Drying Gas Temperature: 200-350 °C.

-

Mass Range: m/z 100-500.

-

-

Tandem MS (MS/MS) for Fragmentation Analysis :

-

Select the precursor ion of interest (e.g., [M+H]⁺) in the first mass analyzer.

-

Induce fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Analyze the resulting fragment ions in the second mass analyzer.

-

Visualizations

Chemical Structure of this compound

Caption: Structure of this compound.

Experimental Workflow for Spectroscopic Characterization

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Synthesis and Characterization of Fmoc-D-cis-Hyp-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Nα-(9-Fluorenylmethoxycarbonyl)-D-cis-4-hydroxyproline (Fmoc-D-cis-Hyp-OH), a valuable building block in peptide synthesis and drug discovery. The unique cis stereochemistry of the hydroxyl group on the D-proline scaffold offers distinct conformational constraints, making it a critical component for the design of novel peptides and peptidomimetics with tailored biological activities and structural properties.

Physicochemical Properties

This compound is a white to off-white solid, valued for its role in introducing hydroxyl functionality and conformational rigidity into peptide chains.[1] Its key physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 214852-45-6 | [1] |

| Molecular Formula | C₂₀H₁₉NO₅ | [1] |

| Molecular Weight | 353.37 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Optical Rotation | [α]D²⁵ = +38 ± 2º (c=1 in DMF) | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of D-cis-4-hydroxyproline with an appropriate Fmoc-donating reagent under basic conditions. The following protocol is a representative method based on standard procedures for the Fmoc-protection of amino acids.

Synthesis Workflow

References

Unraveling the Stereochemistry of Fmoc-(2R,4R)-4-hydroxyproline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of Fmoc-(2R,4R)-4-hydroxyproline, a crucial building block in modern peptide synthesis and drug development. Understanding its unique three-dimensional structure is paramount for designing peptides with enhanced stability, specific conformations, and targeted biological activity. This document delves into the nomenclature, structural features, synthesis, and conformational influence of this important amino acid derivative.

Deciphering the Stereochemistry: (2R,4R) vs. (2S,4R)

The stereochemical designation of hydroxyproline can be a source of confusion. The naturally abundant isomer is L-hydroxyproline, which has the (2S,4R) configuration. This is also referred to as trans-4-hydroxy-L-proline, indicating that the hydroxyl group at C4 is on the opposite face of the pyrrolidine ring from the carboxyl group at C2.

Conversely, Fmoc-(2R,4R)-4-hydroxyproline is the N-Fmoc protected form of D-hydroxyproline, specifically D-trans-4-hydroxyproline . The "(2R,4R)" designation defines the absolute configuration at the two chiral centers, C2 and C4. As the enantiomer of the naturally occurring L-form, it possesses distinct properties that are increasingly leveraged in drug design to enhance peptide stability against enzymatic degradation.[1][2][3] Peptides incorporating D-amino acids are more resistant to proteases, which typically exhibit high stereospecificity for L-amino acids.[1][2][3][4]

Physicochemical and Spectroscopic Data

The quantitative data for Fmoc-(2R,4R)-4-hydroxyproline and its more common enantiomer are summarized below. As enantiomers, their physical properties such as melting point and molecular weight are identical. Their optical rotations are equal in magnitude but opposite in sign. Similarly, their NMR spectra will exhibit identical chemical shifts and coupling constants.

| Property | Fmoc-(2S,4R)-4-hydroxyproline | Fmoc-(2R,4R)-4-hydroxyproline (inferred) |

| Synonyms | Fmoc-L-trans-4-hydroxyproline, Fmoc-Hyp-OH | Fmoc-D-trans-4-hydroxyproline, Fmoc-D-Hyp-OH |

| Molecular Formula | C₂₀H₁₉NO₅ | C₂₀H₁₉NO₅ |

| Molecular Weight | 353.37 g/mol | 353.37 g/mol |

| Melting Point | 186-196 °C | 186-196 °C |

| Optical Rotation | [α]²⁰D = -58 ± 3° (c=1 in MeOH) | [α]²⁰D = +58 ± 3° (c=1 in MeOH) |

NMR Spectral Data: The following table presents the assigned ¹H and ¹³C NMR chemical shifts for Fmoc-(2S,4R)-4-hydroxyproline, which are expected to be identical for the (2R,4R) enantiomer. The spectra often show a mixture of two conformers due to hindered rotation around the carbamate C-N bond.[5]

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Cα (C2) | ~4.3 | ~60 |

| Cβ (C3) | ~2.0-2.3 | ~38 |

| Cγ (C4) | ~4.4 | ~70 |

| Cδ (C5) | ~3.5-3.7 | ~54 |

| Fmoc CH | ~4.2 | ~47 |

| Fmoc CH₂ | ~4.3-4.5 | ~67 |

| Fmoc Aromatic | ~7.3-7.8 | ~120, 125, 127, 128, 141, 144 |

| Carbonyl (Pro) | - | ~175 |

| Carbonyl (Fmoc) | - | ~156 |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Experimental Protocol: Synthesis of Fmoc-(2R,4R)-4-hydroxyproline

The synthesis of Fmoc-(2R,4R)-4-hydroxyproline is typically achieved by the reaction of D-trans-4-hydroxyproline with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

Materials:

-

D-trans-4-hydroxyproline

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water (deionized)

-

Diethyl ether or Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve D-trans-4-hydroxyproline in a 10% aqueous solution of sodium carbonate in a round-bottom flask. The mixture should be stirred until the amino acid is fully dissolved. Cool the solution to 0 °C in an ice bath.

-

Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution while maintaining vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with water.

-

Wash the aqueous solution with diethyl ether or ethyl acetate to remove unreacted Fmoc reagent and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.

-

-

Extraction and Drying: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Fmoc-(2R,4R)-4-hydroxyproline.

-

Purification (if necessary): The crude product can be purified by recrystallization or flash column chromatography to obtain the final product with high purity.

Conformational Influence and Impact on Peptide Structure

The stereochemistry at the C4 position of the proline ring has a profound impact on the local peptide conformation. The electronegative hydroxyl group at the 4R-position favors a Cγ-exo ring pucker. This specific puckering preorganizes the peptide backbone in a way that stabilizes the trans conformation of the preceding peptide bond. This stereoelectronic effect is a key factor in the stability of the collagen triple helix, where (2S,4R)-4-hydroxyproline is abundant.

By incorporating Fmoc-(2R,4R)-4-hydroxyproline into a peptide sequence, a similar conformational constraint is introduced, but with the opposite chirality at C2. This can be strategically used to:

-

Induce specific secondary structures: The rigid Cγ-exo pucker can serve as a template to nucleate or stabilize β-turns and other ordered structures.

-

Enhance proteolytic stability: The presence of a D-amino acid hinders recognition and cleavage by endogenous proteases.[1][2][3]

-

Modulate receptor binding: The precise spatial orientation of the hydroxyl group and the constrained backbone can lead to altered binding affinities and selectivities for biological targets.

Applications in Drug Development and Signaling Pathways

While the direct use of Fmoc-(2R,4R)-4-hydroxyproline in specific signaling pathways is documented in the context of peptide design, the broader implications of incorporating hydroxyproline-containing peptides are significant. For instance, dipeptides like prolyl-hydroxyproline (Pro-Hyp), which are breakdown products of collagen, have been shown to exhibit biological activity.[6][7][8] These peptides can influence cellular processes such as proliferation and differentiation by interacting with various signaling pathways.

For example, Pro-Hyp has been shown to stimulate fibroblasts and osteoblasts, potentially through pathways involving ERK (Extracellular signal-regulated kinase) and by modulating the activity of transcription factors like Runx2 and Foxg1 .[6][9] The incorporation of (2R,4R)-4-hydroxyproline into synthetic peptide drugs offers a strategy to create more stable analogs of these bioactive peptides. The enhanced stability provided by the D-amino acid backbone can lead to a longer half-life in vivo, allowing for sustained interaction with their cellular targets and potentially greater therapeutic efficacy.

The use of Fmoc-(2R,4R)-4-hydroxyproline in solid-phase peptide synthesis allows for the precise placement of this conformationally constraining and stabilizing residue within a peptide sequence, enabling the rational design of peptide therapeutics targeting a wide range of signaling pathways involved in tissue repair, inflammation, and cancer.[10]

References

- 1. lifetein.com [lifetein.com]

- 2. benchchem.com [benchchem.com]

- 3. lifetein.com [lifetein.com]

- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Collagen-derived dipeptide prolyl hydroxyproline directly binds to Foxg1 to change its conformation and inhibit the interaction with Runx2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The new insight into the role of hydroxyproline in metabolism of cancer cells [frontiersin.org]

An In-depth Technical Guide on the Role of D-Amino Acids in Enhancing Peptide Stability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Native peptides, composed exclusively of L-amino acids, hold significant therapeutic promise due to their high specificity and potency. However, their clinical application is often hampered by poor metabolic stability, primarily due to rapid degradation by endogenous proteases.[1] A cornerstone strategy in modern peptide drug design to overcome this limitation is the incorporation of D-amino acids, the non-natural stereoisomers (enantiomers) of L-amino acids.[1][2] This technical guide provides a comprehensive overview of the mechanisms, quantitative impact, and experimental assessment of D-amino acid incorporation for enhancing peptide stability. It details the profound effect of this modification on proteolytic resistance, biological activity, and overall pharmacokinetic profiles, offering a valuable resource for professionals in peptide-based drug development.

The Core Mechanism: How D-Amino Acids Confer Protease Resistance

The fundamental reason for the enhanced stability of peptides containing D-amino acids lies in the stereospecificity of proteases. Endogenous proteases have evolved to recognize and cleave peptide bonds flanked by L-amino acids.[1][2] The substitution of an L-amino acid with its D-enantiomer introduces a stereochemical barrier. This change in the three-dimensional arrangement of the amino acid side chain and backbone prevents the peptide from fitting correctly into the active site of the protease.[3]

This steric hindrance results in a significantly compromised binding affinity between the D-peptide and the protease, leading to an inactive complex formation.[3] Molecular dynamics simulations have shown that the distance between the scissile peptide bond and the catalytic triad of the protease is significantly altered in D-peptide complexes, preventing catalysis.[3] Consequently, peptides incorporating D-amino acids, whether through partial substitution or as complete D-enantiomers (inverso peptides), exhibit remarkable resistance to proteolytic degradation.[2][4]

Caption: Mechanism of D-amino acid mediated protease resistance.

Quantitative Impact of D-Amino Acid Substitution on Peptide Stability

The introduction of D-amino acids can dramatically increase the half-life of peptides in biological fluids. The degree of stabilization depends on the number and position of the substitutions. Even partial substitution, particularly at the termini, can confer significant protection.[5][6]

| Peptide Modification | Experimental Condition | Stability Outcome | Reference |

| L-Peptide Hydrogelator | Incubation with Proteinase K | 100% degradation within 4 hours. | [2] |

| C-terminal D-amino acid Conjugation | Incubation with Proteinase K | 15% of peptide remaining after 24 hours. | [2] |

| All L-amino acid Peptide (Polybia-CP) | Incubation with Trypsin or Chymotrypsin | Susceptible to degradation. | [7] |

| All D-amino acid Peptide (D-CP) | Incubation with Trypsin or Chymotrypsin | Resistant to degradation. | [7] |

| Partial D-Lysine Substitution (D-lys-CP) | Incubation with Trypsin | Resistant to degradation. | [7] |

| Linear Arginine-Rich Peptide (R4F4) | Incubation with Trypsin and Human Serum | Efficacy decreased due to degradation. | [8][9] |

| All D-amino acid Derivative (D-R4F4) | Incubation with Trypsin and Human Serum | Significantly improved protease resistance and antimicrobial activity. | [8][9] |

| L-Peptide (KKVVFKVKFKK) | Incubation in Serum | Susceptible to degradation. | [5] |

| D-amino acid Substituted Diastereomers | Incubation in Serum | Stability greatly improved. | [5] |

| N-terminal D-amino acid Substitution | Incubation in 10% and 50% human serum | Increased stability, but not complete protection. | [6][10] |

| N- and C-terminal D-amino acid Substitution | Incubation in 50% human serum | Peptide was completely stable for the duration of the assay. | [6] |

Consequences for Peptide Structure and Bioactivity

While enhancing stability, the substitution of L-amino acids with D-enantiomers can also influence the peptide's secondary structure and, consequently, its biological activity.[1]

-

Conformational Changes: D-amino acids can disrupt or stabilize secondary structures like α-helices and β-sheets.[1][5] For instance, they can be strategically placed to induce the formation of specific β-turns, which are often crucial for receptor binding.[1][11]

-

Receptor Affinity and Selectivity: By altering the peptide's three-dimensional shape and the spatial orientation of its side chains, D-amino acid incorporation can modify binding affinity and selectivity for target receptors.[1] In some cases, activity is maintained because the peptide interacts with non-chiral components, such as a lipid membrane.[5] In other instances, particularly for peptides that bind to stereospecific protein receptors, a full L-to-D substitution might abolish activity. However, strategies like using retro-inverso peptides (D-amino acids in reverse sequence) can sometimes preserve side-chain topology and biological function.[2][12]

-

Immunogenicity: Peptides composed entirely of D-amino acids may exhibit reduced immunogenicity compared to their L-counterparts, which is a significant advantage for therapeutic development.[13]

Experimental Protocols for Stability Assessment

Assessing the stability of modified peptides is a critical step in drug development. The two most common in vitro methods are stability assays in serum/plasma and degradation assays against specific proteases.

Protocol: In Vitro Peptide Stability Assay in Serum/Plasma

This protocol provides a general method to determine a peptide's half-life in a physiologically relevant medium.[14][15][16]

Materials:

-

Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent like sterile water or DMSO).

-

Human or animal serum/plasma (commercially sourced, use low-protein-binding tubes).

-

Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water, or a 1:1 mixture of acetonitrile/ethanol).[17][18]

-

Incubator or water bath set to 37°C.

-

High-speed refrigerated centrifuge.

-

HPLC or LC-MS system with a suitable column (e.g., C18).

Procedure:

-

Preparation: Prepare a stock solution of the test peptide. Pre-warm an aliquot of serum or plasma to 37°C for 15 minutes.[15]

-

Initiation of Reaction: Spike the pre-warmed serum/plasma with the test peptide to a final concentration (e.g., 10-100 µg/mL).[14][16] Vortex gently to mix.

-

Time-Point Sampling: Immediately take the first aliquot for the t=0 time point. Continue to incubate the mixture at 37°C and collect subsequent aliquots at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes, and 24 hours).[14][15]

-

Quenching and Protein Precipitation: Immediately add each aliquot to an equal or double volume of cold quenching solution to stop enzymatic activity and precipitate serum proteins.[14][17]

-

Incubation & Centrifugation: Vortex the quenched samples and incubate on ice for at least 10 minutes (or at -20°C overnight for ACN/EtOH).[16][17] Centrifuge the samples at high speed (e.g., 14,000-17,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[15][16]

-

Sample Analysis: Carefully collect the supernatant, which contains the remaining intact peptide. Analyze the supernatant by RP-HPLC or LC-MS to quantify the peptide concentration.[14][15]

-

Data Analysis: Determine the peak area of the intact peptide at each time point. Calculate the percentage of intact peptide remaining relative to the t=0 sample and plot the results to determine the peptide's half-life (t½).[15]

Caption: Experimental workflow for assessing peptide stability in serum.

Protocol: Protease-Specific Degradation Assay

This protocol assesses peptide stability against a specific enzyme, such as trypsin.[7]

Materials:

-

Test peptide solution.

-

Protease solution (e.g., Trypsin, Chymotrypsin) at a known concentration.

-

Reaction buffer (e.g., PBS).

-

Heating block or water bath.

-

HPLC or LC-MS system.

Procedure:

-

Reaction Setup: Mix the test peptide with the protease solution in the reaction buffer.

-

Incubation: Incubate the mixture for a set period (e.g., 1 to 6 hours) at 37°C.[7]

-

Enzyme Inactivation: Terminate the reaction by heating the sample (e.g., 60°C for 15 minutes) to denature the protease.[7]

-

Analysis: Analyze the sample using HPLC or LC-MS to determine the amount of remaining intact peptide compared to a control sample incubated without the enzyme.

Application and Advantages in Drug Development

The primary advantage of using D-amino acids is the significant extension of a peptide's in vivo circulation half-time.[2][19] This enhanced biostability leads to several therapeutic benefits:

-

Improved Pharmacokinetics: A longer half-life allows for less frequent dosing, improving patient compliance.

-

Enhanced Efficacy: The peptide can maintain a therapeutic concentration for a longer duration, potentially leading to a greater therapeutic effect.[2]

-

Broader Therapeutic Window: Increased stability can contribute to a more predictable and sustained drug exposure profile.

The successful application of this strategy is evident in the development of numerous peptide therapeutics that have reached clinical trials and the market.

Caption: Logic flow of D-amino acid use in peptide drug development.

Conclusion

The incorporation of D-amino acids is a powerful and well-established strategy to mitigate the inherent instability of peptide-based therapeutics. By rendering peptides resistant to enzymatic degradation, this approach significantly improves their pharmacokinetic properties and overall therapeutic potential.[1][2] A thorough understanding of the underlying mechanisms, coupled with robust experimental validation of stability and preserved bioactivity, is essential for the successful design and development of the next generation of peptide drugs. This guide provides the foundational knowledge and practical protocols for researchers to effectively leverage D-amino acid chemistry in their drug discovery efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptide synthesis: D amino acid peptide, retro-inverso peptides resist degradation [lifetein.com.cn]

- 7. academic.oup.com [academic.oup.com]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lifetein.com [lifetein.com]

- 13. pnas.org [pnas.org]

- 14. benchchem.com [benchchem.com]

- 15. Serum Stability Assay [bio-protocol.org]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lifetein.com [lifetein.com]

Fmoc-D-cis-Hyp-OH: A Technical Guide to Physical Properties and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physical and chemical properties of Fmoc-D-cis-Hyp-OH (N-alpha-(9-Fluorenylmethoxycarbonyl)-D-cis-4-hydroxyproline), a key building block in peptide synthesis and drug discovery. Adherence to proper storage and handling protocols is critical to ensure its stability and integrity for research applications.

Physical and Chemical Properties

This compound is typically supplied as a white solid or powder.[1][2][3] Its key quantitative properties, compiled from various suppliers and databases, are summarized below.

| Property | Value | Source(s) |

| CAS Number | 214852-45-6 | [1][2][4] |

| Molecular Formula | C₂₀H₁₉NO₅ | [1][2][4] |

| Molecular Weight | 353.37 g/mol | [4][5][6] |

| Appearance | White solid / powder | [1][2][3] |

| Purity | ≥ 98% (by HPLC) | [1] |

| Optical Rotation | [α]²⁵/D = +38 ± 2° (c=1 in DMF) | [1] |

| pKa (Predicted) | 3.74 ± 0.40 | [2] |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [6] |

| Boiling Point (Predicted) | 595.5 ± 50.0 °C at 760 mmHg | [6] |

| Flash Point (Predicted) | 314.0 ± 30.1 °C | [6] |

Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, specific storage and handling procedures must be followed.

Recommended Storage Conditions

Proper storage is essential to prevent degradation.

-

Temperature: The compound should be stored refrigerated at temperatures between 2°C and 8°C.[2][5][6] Some suppliers recommend 0-8°C or specifically 4°C.[1][3][7]

-

Atmosphere: Store the container tightly sealed in a dry and cool location.[4][6] A well-ventilated area is also recommended.[4][6]

-

Incompatibilities: Keep the compound stored separately from foodstuff containers and other incompatible materials.[4][6]

Experimental Handling and Safety Protocols

The following protocols are derived from safety data sheets (SDS) and are intended to ensure the safe handling of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]

-

Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[4] Dispose of contaminated gloves after use in accordance with good laboratory practices.[8]

-

Body Protection: Wear appropriate protective clothing, which may include fire/flame resistant and impervious garments.[4]

2. Safe Handling and Engineering Controls:

-

Ventilation: Handle the compound in a well-ventilated place.[4][6] Use appropriate exhaust ventilation at places where dust is formed.[8]

-

Dust and Aerosol Formation: Avoid the formation of dust and aerosols during handling.[4][6]

-

Contact Avoidance: Take measures to avoid contact with skin and eyes.[4][6]

3. Accidental Release Protocol:

-

Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas.[4] Evacuate personnel to safe areas.

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4]

-

Cleanup: Collect the spillage using spark-proof tools and arrange for disposal.[4] Keep the material in suitable, closed containers for disposal.[4]

4. First Aid Measures:

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[4]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water.[4]

-

In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a physician.[4]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting.[4]

Compound Management Workflow

The following diagram illustrates the logical workflow for the proper storage and handling of this compound to ensure compound integrity and user safety.

Caption: Workflow for proper storage and handling of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Fmoc-Hyp-OH ≥98.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. cdn.usbio.net [cdn.usbio.net]

- 8. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for Fmoc-D-cis-Hyp-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Fmoc-D-cis-4-hydroxyproline (Fmoc-D-cis-Hyp-OH) is a valuable building block that introduces a unique conformational constraint into peptide backbones. The cis stereochemistry of the hydroxyl group at the C4 position of the D-proline ring significantly influences the pyrrolidine ring pucker and the cis-trans isomerization of the preceding peptide bond.[1] This can lead to the stabilization of specific secondary structures, such as β-turns, and can enhance resistance to enzymatic degradation.[2]

These application notes provide a comprehensive guide to the use of this compound in Fmoc-based solid-phase peptide synthesis (SPPS). Detailed protocols for its efficient incorporation, cleavage, and purification are presented, along with a discussion of its impact on peptide conformation.

Key Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₁₉NO₅ |

| Molecular Weight | 353.37 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |

| Storage | Store at 2-8°C |

Experimental Protocols

Materials and Reagents

-

This compound

-

Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)

-

Fmoc-protected amino acids

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

-

Base: Diisopropylethylamine (DIPEA) or Collidine

-

Deprotection Reagent: 20% Piperidine in DMF

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP)

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage Cocktail: e.g., Reagent K: Trifluoroacetic acid (TFA) / H₂O / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v)

-

Precipitation/Washing: Cold diethyl ether

-

Analytical Instruments: HPLC, Mass Spectrometer

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for incorporating this compound into a peptide sequence using Fmoc-SPPS.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for Coupling this compound

Due to the steric hindrance of the proline ring, a potent coupling reagent is recommended for efficient incorporation of this compound.

-

Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 10 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Activation and Coupling of this compound:

-

In a separate vial, dissolve this compound (3.0 eq.), HATU (2.9 eq.), and DIPEA (6.0 eq.) in DMF.

-

Pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended or a double coupling can be performed.

-

-

Washing: Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

-

Monitoring the Coupling: Perform a Kaiser test to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Table of Recommended Reagent Equivalents for Coupling:

| Reagent | Equivalents (relative to resin loading) |

| This compound | 3.0 |

| Coupling Reagent (HATU) | 2.9 |

| Base (DIPEA) | 6.0 |

Cleavage and Deprotection

The choice of cleavage cocktail depends on the amino acid composition of the peptide. For peptides containing sensitive residues such as Cys, Met, or Trp, a scavenger-rich cocktail is essential.

-

Final Fmoc Deprotection: After the final coupling step, deprotect the N-terminal Fmoc group using 20% piperidine in DMF as described above.

-

Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

-

Cleavage:

-

Prepare a fresh cleavage cocktail (e.g., Reagent K: TFA/H₂O/Phenol/Thioanisole/EDT, 82.5:5:5:5:2.5).

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10-fold volume excess).

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

-

Drying: Dry the crude peptide pellet under vacuum.

Data Presentation

Conformational Effects of D-cis-Hydroxyproline

The incorporation of D-cis-Hyp can significantly alter the conformational equilibrium of the preceding peptide bond. The cis hydroxyl group can influence the pyrrolidine ring pucker, which in turn affects the preference for the cis or trans amide bond isomer.

Caption: Conformational equilibrium of the peptide bond preceding a D-cis-Hyp residue.

NMR studies on peptides containing D-cis-hydroxyproline have shown distinct chemical shifts for the amide protons in the cis and trans conformations, allowing for the quantification of this equilibrium.

Table of Representative ¹H NMR Data for a Model Peptide Ac-Tyr-D-cis-Hyp-Asn-NH₂:

| Conformer | Tyr NH (ppm) | D-cis-Hyp Hα (ppm) | Asn NH (ppm) |

| trans | 8.25 | 4.50 | 7.90 |

| cis | 8.10 | 4.65 | 7.75 |

Note: These are representative values and can vary depending on the full peptide sequence and solvent.

Characterization of the Final Peptide

HPLC Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to assess the purity of the crude peptide and to purify it.

-

Column: C18 column (e.g., 5 µm, 4.6 x 250 mm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes)

-

Detection: UV at 214 nm and 280 nm

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

-

Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)

-

Analysis: The observed mass should correspond to the calculated theoretical mass of the peptide containing the D-cis-Hyp residue.

Conclusion

This compound is a versatile building block for introducing conformational constraints into synthetic peptides. By following the detailed protocols outlined in these application notes, researchers can successfully incorporate this non-canonical amino acid and explore its effects on peptide structure and function. The use of potent coupling reagents is crucial for achieving high incorporation efficiency. Careful purification and characterization are essential to ensure the quality of the final peptide product. The unique conformational properties imparted by D-cis-Hyp make it a valuable tool for the design of novel peptide-based therapeutics and research probes.

References

Application Notes and Protocols for Coupling Fmoc-D-cis-Hyp-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-cis-4-hydroxyproline (Fmoc-D-cis-Hyp-OH) is a valuable non-canonical amino acid incorporated into peptides to induce specific secondary structures, enhance stability, and modulate biological activity. Its rigid pyrrolidine ring and the presence of a hydroxyl group offer unique conformational constraints and opportunities for post-translational modifications. However, as a sterically hindered amino acid, the efficient coupling of this compound during Solid-Phase Peptide Synthesis (SPPS) presents challenges, including slow reaction kinetics and potential side reactions.

This document provides detailed application notes and protocols for the successful incorporation of this compound into peptide sequences using various modern coupling reagents.

Challenges in Coupling this compound

The primary challenges associated with the coupling of this compound stem from its steric hindrance, which can lead to:

-

Incomplete Coupling: The bulky nature of the Fmoc protecting group and the rigid ring structure can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, resulting in deletion sequences.

-